![molecular formula C43H39FeNP2 B12063680 (R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)
(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane
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Overview
Description
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry. Its structure includes a ferrocene backbone, which provides stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane typically involves the reaction of ferrocene derivatives with phosphine ligands. The process often requires the use of inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine groups . The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature and pressure, is essential to maintain the quality and enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phosphine ligands can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts like palladium, copper, and silver. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ferrocenium ions are formed, while in substitution reactions, various substituted phosphine derivatives can be obtained .
Scientific Research Applications
Asymmetric Catalysis
Taniaphos is widely recognized for its role as a ligand in asymmetric catalysis. It has been effectively employed in various reactions, including:
- Copper-Catalyzed Asymmetric Allylic Alkylation : Taniaphos enhances the selectivity and yield of allylic alkylation reactions involving halocrotonates. The presence of this ligand allows for the formation of chiral products with high enantioselectivity .
- Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition : In this reaction, Taniaphos has been utilized to facilitate the formation of complex cyclic structures from simple precursors, showcasing its versatility as a ligand in promoting enantioselective transformations .
Transition Metal Catalysis
The compound serves as an effective ligand for various transition metals, enhancing their catalytic properties. Notable examples include:
- Palladium-Catalyzed Reactions : Taniaphos has been used in palladium-catalyzed cross-coupling reactions, significantly improving reaction rates and product yields due to its strong coordination ability with palladium .
- Ruthenium-Catalyzed Reactions : The ligand has also shown efficacy in ruthenium-catalyzed processes, contributing to the development of new synthetic methodologies that require high levels of precision and selectivity .
Functional Molecular Materials
Taniaphos is integral to the synthesis of functional molecular materials due to its unique structural properties:
- Stability and Crystallinity : The steric bulk provided by the diphenylphosphinoferrocene moiety enhances the chemical stability and crystallinity of materials, making them suitable for various applications in electronic devices and sensors .
- Oxidizability : The oxidizable nature of ferrocene derivatives allows for their use in redox-active materials, which are pivotal in energy storage systems such as batteries and supercapacitors .
Case Study: Antimalarial Drug Development
Recent studies have explored the potential of Taniaphos derivatives in developing new antimalarial drugs. The rapid parasiticidal action against multiple stages of the Plasmodium life cycle has positioned these compounds as promising candidates for further research in antimalarial therapy .
Case Study: CO2 Methanation
Taniaphos has been investigated for its role in CO2 methanation processes, where it acts as a catalyst to convert carbon dioxide into methane efficiently. This application is crucial for addressing environmental concerns related to CO2 emissions while producing valuable fuels .
Summary Table of Applications
Application Type | Specific Use Case | Key Benefits |
---|---|---|
Asymmetric Catalysis | Copper-catalyzed allylic alkylation | High enantioselectivity |
Silver-catalyzed dipolar cycloaddition | Formation of complex cyclic structures | |
Transition Metal Catalysis | Palladium cross-coupling reactions | Improved reaction rates |
Ruthenium-catalyzed processes | Enhanced precision and selectivity | |
Material Science | Synthesis of functional molecular materials | Increased stability and crystallinity |
Redox-active materials for energy storage | Potential for battery applications | |
Drug Development | Antimalarial drug candidates | Rapid parasiticidal action |
Environmental Chemistry | CO2 methanation processes | Conversion of CO2 into valuable fuels |
Mechanism of Action
The mechanism by which ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which can then participate in various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the reactivity and selectivity of these complexes .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane: A similar compound with the opposite chirality, used in similar applications but providing different enantioselectivity.
®-(+)-2-Diphenylphosphinoferrocenylamine: Another chiral ligand with a simpler structure, used in asymmetric synthesis but with different reactivity and selectivity profiles.
Uniqueness
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is unique due to its combination of a ferrocene backbone and two phosphine ligands, providing both stability and high reactivity. Its ability to form stable chiral metal complexes makes it particularly valuable in asymmetric synthesis, where precise control of stereochemistry is essential .
Biological Activity
(R)-(+)-(R)-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane, commonly referred to in research as TANIAPHOS, is a chiral phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₃₉FeNP₂
- Molecular Weight : 687.57 g/mol
- CAS Number : 850444-36-9
- Appearance : Orange powder
- Optical Purity : Minimum 97% .
TANIAPHOS is primarily studied for its role as a ligand in catalysis, particularly in asymmetric synthesis. Its biological activity is often linked to its ability to form stable complexes with metal ions, which can influence various biochemical pathways.
- Metal Complexation : The phosphine moiety allows TANIAPHOS to coordinate with transition metals, enhancing catalytic efficiency in reactions such as hydrogenation and oxidation.
- Radical Generation : The compound can generate free radicals under specific conditions, which may contribute to its biological effects, including antibacterial and anticancer activities .
Anticancer Properties
Recent studies have indicated that TANIAPHOS exhibits significant anticancer activity. For instance, research demonstrated that its metal complexes could induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cells (MCF-7) showed that TANIAPHOS complexes led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications .
Antibacterial Activity
TANIAPHOS has also shown promise as an antibacterial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that TANIAPHOS exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.
- Example : Research indicates that TANIAPHOS can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition may provide a pathway for developing treatments targeting cognitive decline .
Data Table of Biological Activities
Safety and Toxicology
While TANIAPHOS shows promising biological activities, safety assessments are crucial. Preliminary studies suggest low toxicity in mammalian cells; however, comprehensive toxicological evaluations are necessary to establish safe dosing parameters for potential therapeutic use.
Properties
Molecular Formula |
C43H39FeNP2 |
---|---|
Molecular Weight |
687.6 g/mol |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
InChI Key |
DEHRMLQYTSYVBC-ZCLNGFLVSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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